(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 850909-52-3) is a benzamide derivative featuring a benzothiazole core substituted with a methoxy group at position 6 and a methyl group at position 2. The sulfamoyl moiety at the para-position of the benzamide is functionalized with two allyl groups, conferring unique steric and electronic properties. Its molecular formula is C₂₂H₂₃N₃O₄S₂, with a molecular weight of 457.6 g/mol and an XLogP3 value of 4, indicating moderate lipophilicity .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-5-13-25(14-6-2)31(27,28)18-10-7-16(8-11-18)21(26)23-22-24(3)19-12-9-17(29-4)15-20(19)30-22/h5-12,15H,1-2,13-14H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICQMUBCVAKNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including patents, research articles, and clinical studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a sulfonamide group, and a methoxy-substituted aromatic system, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown to inhibit the proliferation of various cancer cell lines, such as SW480 and HCT116, with IC50 values as low as 0.12 µM .
- Mechanism of Action : The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and survival. This pathway's inhibition leads to reduced expression of proliferation markers like Ki67 in xenograft models .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy:
- Broad-Spectrum Activity : Similar sulfonamide compounds have demonstrated effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics .
- Mechanism of Action : These compounds typically disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth.
Case Study 1: Anticancer Efficacy
A study published in 2024 explored the efficacy of a structurally related compound in inhibiting colorectal cancer cell lines. The compound was found to significantly reduce tumor growth in xenografted mice models while exhibiting minimal toxicity to normal cells .
Case Study 2: Antimicrobial Properties
Research conducted on antimicrobial peptides (AMPs) highlighted the potential of compounds with similar structures to combat multidrug-resistant bacteria. The study utilized computational tools to predict the biological activity and interactions of these compounds with bacterial membranes, showing promising results .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | SW480 | 2 | Inhibition of Wnt/β-catenin |
| Anticancer | HCT116 | 0.12 | Inhibition of cell proliferation |
| Antimicrobial | Various Bacteria | Variable | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide-Thiazole/Benzothiazole Derivatives
N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c)
- Structure : Contains a thiazole ring substituted with an allyl group and a phenyl moiety.
- Molecular Formula : C₁₉H₁₆N₂OS.
- Key Differences : Lacks the sulfamoyl group and benzothiazole core, resulting in reduced molecular weight (320.41 g/mol) and lower complexity. The absence of the diallylsulfamoyl group may decrease hydrophobicity (predicted lower logP) compared to the target compound .
N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p)
- Structure : Features a dodecyl chain on the thiazole ring, enhancing lipophilicity.
- Molecular Formula : C₂₈H₃₆N₂OS.
- Unlike the target compound, it lacks the methoxy and sulfamoyl groups, altering electronic properties .
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Structure : Shares the benzothiazole core and sulfamoyl group but substitutes diallyl with benzyl-methyl groups.
- Molecular Formula : C₂₄H₂₃N₃O₃S₂.
- The molecular weight (473.6 g/mol) and logP (estimated >4) are higher than the target compound .
Analogues with Modified Heterocyclic Cores
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
- Structure : Replaces benzothiazole with a thiadiazole-isoxazole hybrid.
- Molecular Formula : C₁₈H₁₂N₄O₂S.
- Key Differences : The thiadiazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The molecular weight (348.39 g/mol) is lower, and the XLogP3 (estimated ~3) suggests reduced lipophilicity compared to the target compound .
STING Agonist Compound 35
- Structure : Complex imidazopyridine-benzothiazole conjugate with carbamoyl and hydroxypropoxy groups.
- Molecular Formula: Not fully specified in evidence, but significantly larger than the target compound.
- Key Differences : Designed for immune activation via STING pathway, this compound’s extended conjugation and polar groups (e.g., hydroxypropoxy) likely increase solubility but reduce blood-brain barrier penetration compared to the target compound .
Functional Group Variations in Sulfamoyl Derivatives
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structure: Features a thiazolidinone-dione group instead of sulfamoyl.
- Synthesis : Uses EDC/HOBt coupling, similar to methods for sulfamoyl-containing compounds.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
Comparative Data Table
Research Implications
- Lipophilicity vs. Solubility : The target compound’s XLogP3 of 4 balances membrane permeability and solubility, whereas analogues with longer alkyl chains (e.g., 5p ) prioritize lipophilicity at the expense of aqueous solubility.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in [7–9] ) may enhance stability but reduce nucleophilic reactivity compared to the diallylsulfamoyl group.
Q & A
Q. What are the critical steps in synthesizing (E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions .
- Step 2 : Introduction of the sulfamoyl group via sulfonation or coupling with sulfonyl chlorides .
- Step 3 : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (50–80°C for amidation), and purification via column chromatography (silica gel, gradient elution) are critical for yields >75% .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and sulfamoyl group placement .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₃H₂₄N₄O₄S₂) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% via reverse-phase C18 columns, UV detection at 254 nm) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with modified sulfamoyl (e.g., dimethylsulfamoyl vs. diallylsulfamoyl) or thiazole substituents (e.g., chloro vs. methoxy) .
- Biological Testing : Compare IC₅₀ values across analogs to identify key pharmacophores.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .
Q. How can contradictory data in solubility or bioactivity be resolved?
- Methodological Answer :
- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation .
- Bioactivity Variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis of intermediates (e.g., benzo[d]thiazole core) to improve reproducibility .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
